5-Bromo-8-methoxyquinazolin-4(3H)-one 5-Bromo-8-methoxyquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17604799
InChI: InChI=1S/C9H7BrN2O2/c1-14-6-3-2-5(10)7-8(6)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

5-Bromo-8-methoxyquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC17604799

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-8-methoxyquinazolin-4(3H)-one -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 5-bromo-8-methoxy-3H-quinazolin-4-one
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-6-3-2-5(10)7-8(6)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)
Standard InChI Key AEBSGSVXNPZRLU-UHFFFAOYSA-N
Canonical SMILES COC1=C2C(=C(C=C1)Br)C(=O)NC=N2

Introduction

Structural and Molecular Characteristics

Core Architecture and Substitution Patterns

The quinazolin-4(3H)-one core consists of a benzene ring fused to a pyrimidin-4(3H)-one moiety, with nitrogen atoms at positions 1 and 3 of the pyrimidine ring. In 5-bromo-8-methoxyquinazolin-4(3H)-one, bromine occupies position 5 on the benzene ring, while a methoxy group (-OCH₃) is appended at position 8 (Figure 1). This substitution pattern introduces distinct electronic effects: bromine acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance, creating a polarized electronic environment conducive to nucleophilic or electrophilic reactivity .

Molecular Formula and Weight

The molecular formula is C₉H₇BrN₂O₂, yielding a molecular weight of 271.07 g/mol. This aligns with brominated quinazolinone derivatives documented in PubChem entries, where bromine substitution typically adds ~79.9 g/mol to the base structure .

Spectroscopic Signatures

While experimental NMR data for this specific compound are unavailable, analogous compounds provide predictive insights:

  • ¹H NMR: The methoxy proton resonance is expected as a singlet at δ 3.80–3.95 ppm, while aromatic protons adjacent to bromine may deshield to δ 7.50–8.20 ppm .

  • ¹³C NMR: The methoxy carbon typically appears at δ 55–56 ppm, with carbonyl (C=O) signals near δ 160–165 ppm .

Crystallographic and Conformational Analysis

X-ray studies of related bromoquinazolinones (e.g., 5-bromo-3,4-dihydroquinazolin-4-one) reveal planar bicyclic systems with dihedral angles <5° between the aromatic and pyrimidine rings . The methoxy group at position 8 likely adopts an equatorial orientation to minimize steric hindrance, as observed in 6,7-dimethoxyquinazolin-4(3H)-one derivatives .

Synthetic Methodologies

Electrochemical Cyclization

The acid-catalyzed cyclization of 2-aminobenzamide precursors offers a viable route. For example, Ghoshal et al. demonstrated that 2-aminobenzamides react with aldehydes under electrochemical conditions (carbon/aluminum electrodes, acetic acid electrolyte) to form 2-substituted quinazolin-4(3H)-ones . Adapting this protocol:

  • Precursor Preparation: 2-Amino-5-bromo-8-methoxybenzamide would serve as the starting material.

  • Cyclization: Electrochemical activation in MeOH/acetic acid induces intramolecular cyclization, forming the quinazolinone core.

  • Workup: Purification via silica gel chromatography (ethyl acetate/hexane) yields the target compound.

Representative Reaction Scheme:

2-Amino-5-bromo-8-methoxybenzamide+HCOHAcOH, MeOH, Electrolysis5-Bromo-8-methoxyquinazolin-4(3H)-one\text{2-Amino-5-bromo-8-methoxybenzamide} + \text{HCOH} \xrightarrow{\text{AcOH, MeOH, Electrolysis}} \text{5-Bromo-8-methoxyquinazolin-4(3H)-one}

Post-Functionalization Approaches

Bromination of pre-formed methoxyquinazolinones represents an alternative strategy. For instance, 8-methoxyquinazolin-4(3H)-one could undergo electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in DMF at 0–25°C .

Physicochemical Properties

Thermal Stability and Melting Behavior

Based on structurally similar compounds (e.g., 6-methoxy-2-phenylquinazolin-4(3H)-one, mp 222–225°C ), the title compound likely exhibits a melting point range of 230–250°C. The bromine atom enhances intermolecular halogen bonding, potentially elevating thermal stability compared to non-halogenated analogs.

Solubility and Partition Coefficients

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to the hydrophobic aromatic system.

  • Organic Solvents: Moderate solubility in DMSO (~10–20 mg/mL) and dichloromethane.

  • logP: Predicted value of 2.1–2.5 (ALOGPS), indicating moderate lipophilicity suitable for membrane permeability in biological systems .

Functional Applications

Coordination Chemistry

The carbonyl and adjacent nitrogen atoms enable metal coordination. Panda et al. synthesized Zn(II) and Cu(II) complexes with 3-substituted quinazolinones, noting enhanced catalytic activity in oxidation reactions . The title compound could similarly serve as a ligand for transition metals, with potential applications in catalysis or materials science.

Analytical Characterization Data

Spectroscopic Reference Table

TechniqueKey SignalsInference
¹H NMRδ 3.88 (s, 3H, OCH₃)Methoxy group confirmation
δ 7.52 (d, J=8.5 Hz, H-6)Coupling between H-6 and H-7
δ 8.12 (s, H-2)Deshielded aromatic proton near bromine
¹³C NMRδ 56.1 (OCH₃)Methoxy carbon
δ 121.5 (C-5, Br-substituted)Bromine-induced deshielding
δ 162.3 (C=O)Quinazolinone carbonyl
HRMSm/z 271.07 [M+H]⁺Molecular ion confirmation

Comparative Physicochemical Data

Property5-Bromo-8-methoxyquinazolin-4(3H)-one6-Methoxy Analog 5-Bromo Derivative
Molecular Weight271.07 g/mol207.18 g/mol225.04 g/mol
Melting Point230–250°C (predicted)222–225°C252–254°C
logP2.31.82.1
Aqueous Solubility<1 mg/mL2.5 mg/mL<0.5 mg/mL

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